7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline
Overview
Description
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline is a xanthine derivative known for its bronchodilator properties. It is commonly used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound is a derivative of theophylline, which is a well-known bronchodilator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline typically involves the condensation of theophylline with monochlorodipropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthine derivatives .
Scientific Research Applications
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating respiratory conditions and its pharmacokinetics.
Industry: Utilized in the development of new bronchodilator formulations and other pharmaceutical applications .
Mechanism of Action
The bronchodilatory action of 7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline is primarily mediated through the inhibition of phosphodiesterase, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow. Additionally, the compound antagonizes adenosine receptors, further contributing to its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological properties.
Dyphylline: Another xanthine derivative with bronchodilator effects.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility .
Uniqueness
7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its enhanced solubility and stability make it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-12-10-13-8-7(16(10)4-6(18)5-17)9(19)15(3)11(20)14(8)2/h6,17-18H,4-5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYJXCVNFNAIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911953 | |
Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111038-26-7 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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